molecular formula C30H26O14 B1211936 Gallocatechin-(4alpha->8)-epigallocatechin CAS No. 68964-95-4

Gallocatechin-(4alpha->8)-epigallocatechin

Cat. No.: B1211936
CAS No.: 68964-95-4
M. Wt: 610.5 g/mol
InChI Key: RTEDIEITOBJPNI-MMKMIGCXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gallocatechin-(4alpha->8)-epigallocatechin is a proanthocyanidin, a type of polyphenolic compound. It consists of gallocatechin and epigallocatechin units joined by a (4alpha->8)-linkage. This compound is found in various foods, particularly in teas such as green tea, black tea, and herbal tea .

Scientific Research Applications

Gallocatechin-(4alpha->8)-epigallocatechin has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of gallocatechin-(4alpha->8)-epigallocatechin typically involves the coupling of gallocatechin and epigallocatechin units. The reaction conditions often require an acidic or basic catalyst to facilitate the formation of the (4alpha->8)-linkage. The process may involve the use of solvents such as methanol or ethanol to dissolve the reactants and promote the reaction.

Industrial Production Methods: Industrial production of gallocatechin-(4alpha->8)-epigallocatechin can be achieved through extraction from natural sources, such as tea leaves. The extraction process involves the use of solvents to isolate the compound, followed by purification steps such as chromatography to obtain the desired product in high purity .

Types of Reactions:

    Oxidation: Gallocatechin-(4alpha->8)-epigallocatechin can undergo oxidation reactions, leading to the formation of quinones and other oxidized products.

    Reduction: The compound can also participate in reduction reactions, where it may be reduced to simpler phenolic compounds.

    Substitution: Substitution reactions involving gallocatechin-(4alpha->8)-epigallocatechin can occur, particularly in the presence of nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide.

Major Products Formed:

Mechanism of Action

The mechanism of action of gallocatechin-(4alpha->8)-epigallocatechin involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

    Gallocatechin-(4alpha->8)-catechin: Another proanthocyanidin with similar structural features but different biological activities.

    Gallocatechin-(4alpha->8)-epicatechin: Shares the (4alpha->8)-linkage but differs in the specific catechin units involved.

Uniqueness: Gallocatechin-(4alpha->8)-epigallocatechin is unique due to its specific combination of gallocatechin and epigallocatechin units, which confer distinct antioxidant and biological properties compared to other similar compounds .

Properties

IUPAC Name

(2R,3R)-2-(3,4,5-trihydroxyphenyl)-8-[(2R,3S,4S)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26O14/c31-11-5-14(33)22-21(6-11)43-29(10-3-18(37)26(41)19(38)4-10)27(42)24(22)23-15(34)8-13(32)12-7-20(39)28(44-30(12)23)9-1-16(35)25(40)17(36)2-9/h1-6,8,20,24,27-29,31-42H,7H2/t20-,24+,27+,28-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTEDIEITOBJPNI-MMKMIGCXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80331905
Record name Gallocatechin-(4alpha->8)-epigallocatechin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80331905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68964-95-4
Record name Prodelphinidin B4
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68964-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gallocatechin-(4alpha->8)-epigallocatechin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80331905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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Q & A

Q1: The research mentions that Gallocatechin-(4α->8)-epigallocatechin (referred to as compound 8 in the study) exhibits superoxide anion radical scavenging activity. What structural characteristics contribute to this activity?

A1: The study by [] suggests that the presence of a pyrogallol-type B-ring in Gallocatechin-(4α->8)-epigallocatechin plays a role in its superoxide anion radical scavenging activity. Additionally, electron-withdrawing substituents like carbonyl and ketal carbons, as well as intramolecular hydrogen bonding, appear to enhance this scavenging activity. These structural features contribute to the compound's ability to counteract the autoxidation reaction and effectively scavenge superoxide anion radicals.

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